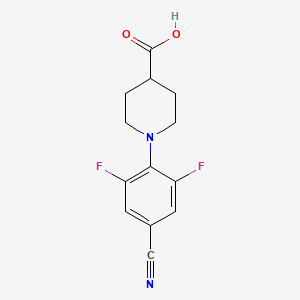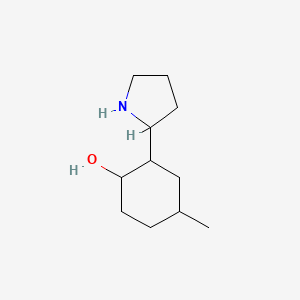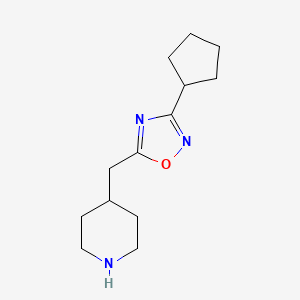![molecular formula C13H13F3O B1432555 4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one CAS No. 40503-93-3](/img/structure/B1432555.png)
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one
Overview
Description
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one is a useful research compound. Its molecular formula is C13H13F3O and its molecular weight is 242.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Isoflavonoids and Antifungal/Antibacterial Properties
4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one is structurally related to 3-Phenyl-chroman-4-one, a basic unit of isoflavonoids found in certain Leguminosae plants. Isoflavonoids are known for their antifungal and antibacterial properties (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
2. Development of Fluorinated Polyimides
The compound has applications in synthesizing fluorinated polyimides, materials known for their excellent solubility in organic solvents and outstanding thermal stability. Such polyimides find use in various industrial applications due to their mechanical properties and thermal resistance (Yang, Su, & Hsiao, 2004).
3. Conformational Studies in Cyclohexanes
The compound contributes to understanding the conformational preferences in cyclohexanes and related derivatives. This research provides insights into the fundamental aspects of chemical structure and bonding, which is crucial for designing new molecules and materials (Shainyan & Kleinpeter, 2012).
4. Thermodynamic Analysis of Substituents
Research involving derivatives of cyclohexan-1-one, such as trifluoromethylcyclohexanes, helps in determining the thermodynamic parameters of different substituents. This is vital in understanding the energetics and reactivity of various organic compounds (Carcenac, Diter, Wakselman, & Tordeux, 2006).
5. Pharmaceutical and Medicinal Chemistry
The compound's structural derivatives find applications in pharmaceutical and medicinal chemistry, particularly in the development of new antimicrobial agents. Its derivatives are studied for their potential in treating various microbial infections (Sayed, Morsy, & Kotb, 2010).
6. Material Science and Liquid Crystal Technology
The compound is utilized in material science, specifically in the synthesis and analysis of liquid crystals. Its derivatives contribute to the development of electro-optic display devices due to their specific mesomorphic properties (Kelly, 1989).
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(17)7-5-9/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCHZUKYOVYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268306 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40503-93-3 | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40503-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(Trifluoromethyl)phenyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
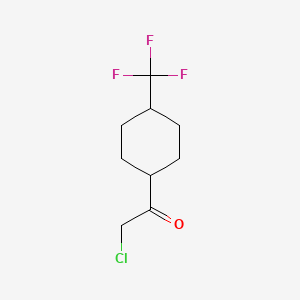
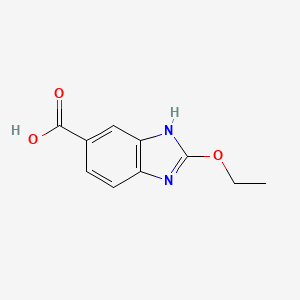
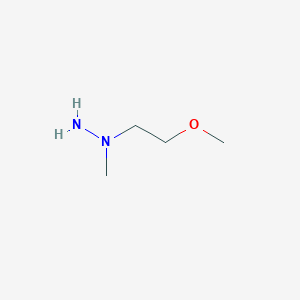
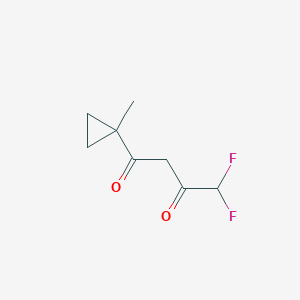

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
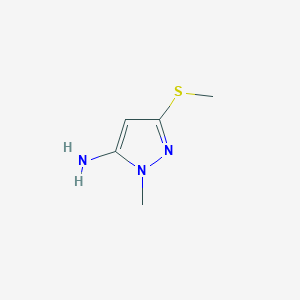
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)
